molecular formula C19H18ClFN2O3 B6417799 2-chloro-4-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide CAS No. 1070960-22-3

2-chloro-4-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide

Cat. No. B6417799
CAS RN: 1070960-22-3
M. Wt: 376.8 g/mol
InChI Key: ALRKPUNDXLWYEU-UHFFFAOYSA-N
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Description

The compound “2-chloro-4-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Mechanism of Action

Target of Action

The primary target of F5097-0153 is DNA-dependent protein kinase (DNA-PK) . DNA-PK is a critical enzyme involved in the repair of DNA double-strand breaks, and its activity is essential for maintaining genomic stability .

Mode of Action

F5097-0153 acts as a potent and selective inhibitor of DNA-PK activity . It binds to the catalytic subunit of DNA-PK, thereby inhibiting its autophosphorylation . This inhibition disrupts the DNA repair process, leading to genomic instability and cell death .

Biochemical Pathways

The inhibition of DNA-PK by F5097-0153 affects the DNA double-strand break repair pathway . This pathway is crucial for maintaining genomic integrity. When DNA-PK is inhibited, the repair of DNA double-strand breaks is compromised, leading to the accumulation of DNA damage and ultimately cell death .

Pharmacokinetics

It is noted that the solubility of the compound is significantly better in its anhydrous disordered form compared to its anhydrous ordered crystalline form . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and bioavailability could be influenced by its physical state .

Result of Action

The inhibition of DNA-PK by F5097-0153 leads to the accumulation of DNA double-strand breaks, resulting in genomic instability . This can trigger cell death, particularly in cancer cells that rely heavily on DNA-PK for survival . Therefore, F5097-0153 has potential therapeutic applications in the treatment of cancer .

Action Environment

The action of F5097-0153 can be influenced by various environmental factors. For instance, the compound’s solubility, stability, and efficacy can be affected by factors such as temperature, pH, and the presence of other substances . .

properties

IUPAC Name

2-chloro-4-fluoro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN2O3/c20-17-12-14(21)3-6-16(17)19(25)22-15-4-1-13(2-5-15)11-18(24)23-7-9-26-10-8-23/h1-6,12H,7-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRKPUNDXLWYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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